![molecular formula C20H21NO8 B2586594 [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate CAS No. 479356-89-3](/img/structure/B2586594.png)

[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

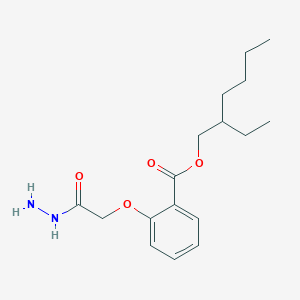

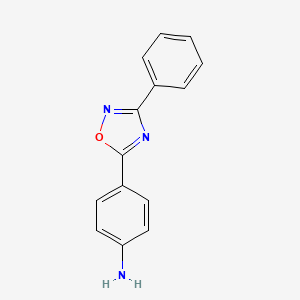

The compound is a complex organic molecule that contains a 2,3-dihydro-1,4-benzodioxin-6-yl group, a carbamoyl group, and a 3,4,5-trimethoxybenzoate group . These groups are common in many biologically active compounds and pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through reactions involving 1,4-benzodioxane-6-amine and various sulfonyl chlorides in aqueous alkaline media . The resulting products were then treated with different alkyl/aralkyl halides in N,N-dimethylformamide (DMF) and lithium hydride (LiH) as a base .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 2,3-dihydro-1,4-benzodioxin-6-yl group, for instance, is a cyclic structure with two oxygen atoms in the ring . The carbamoyl group (-CONH2) and the 3,4,5-trimethoxybenzoate group would add further complexity .

Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its various functional groups. For instance, the benzodioxin group could potentially undergo reactions with electrophiles, while the carbamoyl group could participate in reactions with nucleophiles .

Scientific Research Applications

Enzymatic Synthesis

The chiral motifs of 2,3-dihydro-1,4 benzodioxane are extensively utilized in diverse medicinal substances and bioactive natural compounds . The efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B has been reported . This research may provide us with a new strategy for enzyme evolution .

Therapeutic Agents

Notable examples of therapeutic agents that utilize 2,3-dihydro-1,4 benzodioxane motifs include prosympal, dibozane, piperoxan, and doxazosin . These compounds exhibit significant biological activities .

Antihypertensive Properties

Several 1,4-benzodioxanes have displayed intriguing characteristics as α- or β-blocking agents, exhibiting antihypertensive properties .

Serotonin Receptor Affinity

Some of these compounds have shown affinities towards serotonin receptors involved in schizophrenia, headaches, and nervous breakdowns .

Alzheimer’s Disease Treatment

The synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating Alzheimer’s disease has been reported . The inhibition activity of synthesized molecules was studied so as to assess their possible therapeutic effect on this disease .

Antibacterial Agent

This molecule was found to be the best antibacterial agent against B. subtilis (60.04% bacterial biofilm growth inhibition) and second most-active against E. coli (60.04%) .

Future Directions

Mechanism of Action

Target of Action

The primary targets of [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a key neurotransmitter .

Mode of Action

[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate interacts with its targets, the cholinesterase enzymes, by inhibiting their activity . This inhibition results in an increase in the concentration of acetylcholine in the nervous system .

Biochemical Pathways

The action of [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate affects the cholinergic pathway . By inhibiting cholinesterase enzymes, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter . This can have downstream effects on various neurological processes, including memory and muscle control .

Pharmacokinetics

Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, determining how much of the administered dose is able to reach its target sites in the body .

Result of Action

The molecular and cellular effects of [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate’s action include an increase in the concentration of acetylcholine in the nervous system . This can lead to enhanced neurotransmission, potentially improving memory and muscle control .

Action Environment

The action, efficacy, and stability of [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate can be influenced by various environmental factorsFor instance, the synthesis of similar compounds has been carried out under specific pH conditions , suggesting that the compound’s activity might also be pH-dependent

properties

IUPAC Name |

[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO8/c1-24-16-8-12(9-17(25-2)19(16)26-3)20(23)29-11-18(22)21-13-4-5-14-15(10-13)28-7-6-27-14/h4-5,8-10H,6-7,11H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKDKDUSCZUTGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2586513.png)

![4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid](/img/structure/B2586515.png)

![2-{[(4-acetylphenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B2586523.png)

![N-[(4-Methylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2586524.png)

![8-[3-(Benzenesulfonyl)-6,7-dimethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2586527.png)

![2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-1-propyl-1H-benzimidazole](/img/structure/B2586532.png)